(3Ar,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione
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Description
The compound is a type of organic compound known as a furan. Furans are heterocyclic compounds with a 5-membered aromatic ring and four carbon atoms and one oxygen . The specific compound you mentioned has additional functional groups attached to the furan ring, including dioxo (two oxygen atoms double-bonded to a carbon atom) and tetrahydro (indicating the addition of four hydrogen atoms) groups .
Molecular Structure Analysis
The molecular structure of furans is characterized by a flat aromatic ring, with alternating single and double bonds. The oxygen atom and the additional functional groups in your compound would likely have a significant effect on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of furans include low boiling points and densities compared to water, and they are often colorless liquids . The additional functional groups in your compound would likely affect these properties.Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3aS,6aR)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-5-3-1-12(9,10)2-4(3)6(8)11-5/h3-4H,1-2H2/t3-,4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPAZJMXEISDBJ-ZXZARUISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CS1(=O)=O)C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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